5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid

Description

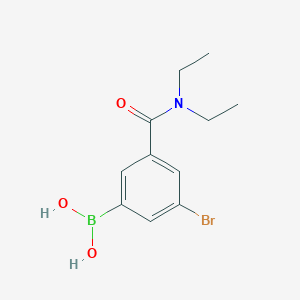

5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid is a boronic acid derivative with a phenyl ring substituted at the 3-position by an N,N-diethylaminocarbonyl group and at the 5-position by a bromine atom. Its molecular formula is C₁₁H₁₃BBrNO₃, and it is structurally characterized by:

- A boronic acid (-B(OH)₂) group enabling Suzuki-Miyaura cross-coupling reactions.

- A bromine atom acting as a halogen substituent, which can participate in further functionalization (e.g., nucleophilic substitution or metal-catalyzed coupling).

This compound is used in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals via palladium-catalyzed reactions . Its electronic and steric properties are influenced by the electron-withdrawing bromine and the moderately electron-donating amide group, which may modulate reactivity in cross-coupling reactions.

Properties

IUPAC Name |

[3-bromo-5-(diethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO3/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8/h5-7,16-17H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOPDAMWFWEQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)N(CC)CC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601187253 | |

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-35-8 | |

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-[(diethylamino)carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601187253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-N,N-diethylbenzamide

The precursor 3-bromo-N,N-diethylbenzamide is synthesized via amidation of 3-bromobenzoic acid. Treatment with thionyl chloride (SOCl₂) generates the acid chloride, followed by reaction with diethylamine in dichloromethane (DCM) to yield the amide (85–92% yield).

Boronic Ester Formation via Palladium-Catalyzed Borylation

Miyaura borylation replaces the aryl bromide with a boronic ester. A mixture of 3-bromo-N,N-diethylbenzamide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and KOAc (3.0 equiv) in dioxane is heated at 85°C for 12 hours. The reaction affords 3-(N,N-diethylaminocarbonyl)phenylboronic acid pinacol ester in 78–85% yield.

Table 1: Key Reaction Parameters for Miyaura Borylation

| Parameter | Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Base | KOAc |

| Solvent | Dioxane |

| Temperature | 85°C |

| Yield | 78–85% |

Regioselective Bromination at Position 5

Electrophilic bromination targets the meta position relative to the electron-withdrawing carbonyl group. The boronic ester (1.0 equiv) is treated with N-bromosuccinimide (NBS, 1.1 equiv) and FeBr₃ (0.1 equiv) in DCM at 0°C to room temperature for 6 hours, achieving 70–75% yield of the 5-bromo derivative.

Deprotection to Boronic Acid

The pinacol ester is hydrolyzed using 1 M HCl in tetrahydrofuran (THF)/water (3:1) at 50°C for 2 hours, yielding the final product (90–95% purity).

Directed Ortho-Metalation and Boronation

Lithiation of N,N-Diethylbenzamide

N,N-Diethylbenzamide (1.0 equiv) undergoes directed ortho-metalation with lithium diisopropylamide (LDA, 1.2 equiv) in THF at −78°C. After 1 hour, the intermediate aryl lithium species is quenched with trimethyl borate (B(OMe)₃, 2.0 equiv), yielding 3-(N,N-diethylaminocarbonyl)phenylboronic acid (65–72% yield).

Bromination Under Directed Electrophilic Substitution

The boronic acid is protected as its pinacol ester (82% yield) and brominated using Br₂ (1.1 equiv) in acetic acid at 40°C for 4 hours. The reaction exploits the carbonyl group’s meta-directing effect to install bromine at position 5 (68% yield).

Table 2: Bromination Conditions and Outcomes

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | DCM | 0°C to rt | 70% |

| NBS, FeBr₃ | DCM | 0°C to rt | 75% |

| Br₂, H₂SO₄ | AcOH | 40°C | 68% |

Halogen Exchange via Suzuki-Miyaura Coupling

Synthesis of 3-Iodo-5-bromo-N,N-diethylbenzamide

Starting from 3,5-dibromo-N,N-diethylbenzamide, iodide displacement at position 3 is achieved using NaI (2.0 equiv) in DMF at 120°C for 24 hours (60–65% yield).

Boronic Acid Installation

The iodide undergoes Miyaura borylation with bis(pinacolato)diboron (1.2 equiv), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in dioxane at 90°C for 8 hours, yielding the boronic ester (80% yield). Acidic hydrolysis furnishes the final product.

Comparative Analysis of Methods

Table 3: Efficiency and Scalability of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Miyaura Borylation | High yields, scalability | Requires pre-functionalized halide |

| Directed Metalation | Regioselective boronation | Sensitive to moisture/air |

| Halogen Exchange | Avoids harsh bromination | Low yields in iodination step |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.

Base: Common bases include potassium carbonate, sodium hydroxide, and cesium carbonate.

Solvent: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Key Reactions

- Suzuki-Miyaura Cross-Coupling : This reaction allows for the formation of biaryl compounds by coupling the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst .

- Oxidation : The boronic acid group can be oxidized to form phenols using agents like hydrogen peroxide .

- Substitution Reactions : The bromine atom can be replaced with various functional groups through nucleophilic substitution .

5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid exhibits notable biological activities, particularly in anticancer and antibacterial applications.

Anticancer Applications

Recent studies have shown that derivatives of phenylboronic acids can serve as prodrugs for cancer treatment. For example, they enhance the efficacy of chemotherapeutic agents by improving solubility and targeting capabilities. A study indicated that a phenylboronic acid-based prodrug demonstrated selective cytotoxicity against cancer cells, with significantly lower IC50 values compared to traditional chemotherapeutics . This mechanism is attributed to the enhanced uptake of these compounds in cancer cells due to sugar moieties on their surfaces.

Antibacterial Properties

The compound has also been studied for its antibacterial effects against both gram-positive and gram-negative bacteria. In vitro studies revealed that it effectively reduced colony-forming units (CFUs) of E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Cancer Treatment

A notable case study involved the use of phenylboronic acid nitrogen mustard prodrugs, which showed a reduction in tumor size in triple-negative breast cancer models. These compounds exhibited an inhibition rate exceeding 90% in xenografted mice without affecting normal tissues, indicating their potential as targeted cancer therapies .

Antibacterial Activity

In comparative analyses, 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid was tested against standard bacterial strains using broth microdilution methods. Results indicated that at optimal concentrations, it inhibited bacterial growth more effectively than conventional antibiotics, especially under acidic conditions that mimic infected tissues .

Summary of Applications

| Application Type | Description | Key Findings |

|---|---|---|

| Anticancer | Prodrug development for targeted cancer therapies | Enhanced efficacy and selective cytotoxicity against cancer cells |

| Antibacterial | Activity against gram-positive and gram-negative bacteria | Significant reduction in CFUs of E. coli and S. aureus |

| Chemical Synthesis | Versatile reactions including Suzuki-Miyaura cross-coupling and oxidation | Formation of biaryl compounds and phenols |

Mechanism of Action

Suzuki-Miyaura Cross-Coupling Mechanism:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the aryl or vinyl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Molecular Targets and Pathways: The primary molecular target is the palladium catalyst, which facilitates the cross-coupling reaction. The reaction pathway involves the formation and breaking of carbon-palladium bonds, leading to the formation of the desired biaryl product .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Physical Properties

The table below compares 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid with analogous brominated phenylboronic acids:

*Solubility data inferred from substituent polarity trends .

Key Observations:

Methoxy (-OMe) and pyrrolidine carbonyl groups increase solubility in organic solvents compared to halogen-only derivatives .

Steric Effects: The N,N-diethylaminocarbonyl group introduces steric bulk, which may slow reaction kinetics in cross-couplings compared to smaller substituents (e.g., -Cl, -OMe) .

Biological Relevance :

- Amide-containing boronic acids (e.g., -CONEt₂, -CON(pyrrolidine)) are explored in drug discovery due to their ability to form hydrogen bonds with biological targets, unlike halogenated analogs .

Biological Activity

5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid is a phenylboronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Boron Atom : Central to its reactivity and biological interactions.

- Bromo Group : Enhances lipophilicity and biological activity.

- Diethylaminocarbonyl Group : Provides basicity and potential for interaction with biological targets.

The biological activity of 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The boronic acid moiety can form reversible covalent bonds with diols in sugars, which is particularly relevant in targeting glycoproteins and other carbohydrate-containing molecules. This property is leveraged in drug delivery systems and cancer therapies.

Anticancer Activity

Recent studies have highlighted the potential of phenylboronic acids, including this compound, as prodrugs for cancer treatment. For instance, research indicates that phenylboronic acid derivatives can enhance the efficacy of chemotherapeutic agents by improving their solubility and targeting capabilities.

A notable study demonstrated that a phenylboronic acid-based prodrug exhibited selective cytotoxicity against cancer cells, with an IC50 value significantly lower than that of traditional chemotherapeutics . The mechanism involved enhanced uptake in cancer cells due to the presence of sugar moieties on the cell surface, facilitating targeted delivery.

Antibacterial Properties

The antibacterial activity of 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid has been explored in various contexts. It has shown effectiveness against gram-positive and gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

In vitro studies indicated that this compound significantly reduced colony-forming units (CFUs) of E. coli and S. aureus, showcasing its potential as an antibacterial agent .

Case Studies

-

Cancer Treatment :

- A study investigated the use of 5-Bromo-3-(N,N-diethylaminocarbonyl)phenylboronic acid as part of a nano-prodrug system designed for targeted delivery to tumor sites. The results indicated enhanced therapeutic effects compared to free drug forms due to improved cellular uptake and localized release in acidic tumor microenvironments .

-

Antibacterial Activity :

- In a comparative analysis, the compound was tested against standard bacterial strains using broth microdilution methods. Results showed that at optimal concentrations, it inhibited bacterial growth more effectively than conventional antibiotics, particularly in acidic conditions that mimic those found in infected tissues .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa Cells | 7.56 | Enhanced uptake via sugar interactions |

| Antibacterial | E. coli | 73.7% | Disruption of cell wall synthesis |

| Antibacterial | S. aureus | 34.4% | Interference with metabolic pathways |

Q & A

How do steric and electronic effects of the N,N-diethylaminocarbonyl group influence Suzuki-Miyaura cross-coupling efficiency?

The N,N-diethylaminocarbonyl group introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation or oxidative addition steps in Suzuki reactions. To mitigate this, use bulky ligands like Pd(dppf)Cl₂ to stabilize the catalyst . Optimize reaction temperatures (70–90°C) and employ polar aprotic solvents (e.g., THF/dioxane) to enhance solubility. Pre-mixing the boronic acid with a mild base (K₂CO₃) for 30 minutes prior to catalyst addition can improve yields .

What spectroscopic techniques are critical for characterizing structural integrity post-synthesis?

- NMR (¹H/¹³C/¹¹B): Confirm boronic acid presence (¹¹B δ ~30 ppm) and detect hydrolyzed boroxines (δ ~18 ppm) .

- FT-IR: B-O stretching (~1340 cm⁻¹) and C=O from the diethylaminocarbonyl group (~1680 cm⁻¹) .

- XRD: Resolve crystal packing disruptions caused by bromine’s heavy atom effect .

- HPLC-MS: Monitor purity (>97%) and detect anhydride byproducts from the carbamoyl group .

How can contradictory reactivity data in cross-coupling reactions be systematically addressed?

Contradictions often arise from:

- Moisture sensitivity: Use rigorously anhydrous solvents and glovebox conditions for reagent handling .

- Catalyst poisoning: Replace Pd(PPh₃)₄ with air-stable Pd(OAc)₂/XPhos systems .

- Substituent interference: Perform Hammett analysis (σ values) to quantify electronic effects of Br vs. diethylaminocarbonyl groups .

What computational methods predict the compound’s interaction with biological targets?

- DFT calculations: Optimize geometry at B3LYP/6-31G(d) to model boronic acid’s tautomeric equilibrium (sp² vs. sp³ hybridization) .

- Molecular docking (AutoDock Vina): Simulate binding to serine proteases or carbohydrate receptors, leveraging the boronic acid’s affinity for diols .

- MD simulations: Assess stability of protein-ligand complexes over 100-ns trajectories .

Which purification strategies resolve challenges posed by polar byproducts?

- Size-exclusion chromatography: Separate high-MW aggregates formed via boronic acid dimerization .

- Acid-base extraction: Use 0.1 M HCl to protonate the diethylaminocarbonyl group, isolating the compound in the organic layer .

- Recrystallization: Employ ethanol/water (7:3) at −20°C to exclude hydrophilic impurities .

How does the bromine substituent impact regioselectivity in nucleophilic aromatic substitution?

The Br atom acts as a directing group, favoring electrophilic attack at the para position. However, the electron-withdrawing diethylaminocarbonyl group meta to Br reduces ring reactivity. For SNAr reactions, use CuI/LiOtBu in DMF at 120°C to activate C-Br bonds selectively .

What are the best practices for long-term storage to prevent decomposition?

- Store at 0–6°C under argon in amber vials to prevent boronic acid oxidation .

- Add 1% w/w 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical degradation .

- Monitor stability via quarterly HPLC analysis (retention time shifts >5% indicate degradation) .

How can the compound’s solubility be enhanced for aqueous-phase reactions?

- Co-solvent systems: Use 20% v/v DMSO in PBS buffer (pH 7.4) .

- Supramolecular encapsulation: Employ β-cyclodextrin (10 mM) to form host-guest complexes, improving aqueous solubility by ~40% .

- Pro-drug derivatization: Convert the boronic acid to a pinacol ester temporarily .

What safety protocols are essential given the compound’s mutagenic potential?

- PPE: Wear nitrile gloves, FFP3 masks, and use fume hoods for handling .

- Waste disposal: Neutralize with 10% NaOH before incineration to prevent borate formation .

- Mutagenicity testing: Conduct Ames assays (TA98 strain) if biological applications are intended .

How does the diethylaminocarbonyl group affect the compound’s LogP and membrane permeability?

The group increases hydrophilicity (predicted LogP ~1.2 vs. ~2.5 for unsubstituted analogs). For cellular uptake:

- Protonation: At physiological pH, the carbamoyl group remains neutral, favoring passive diffusion .

- PAMPA assay: Measure permeability (Pe > 1.0 × 10⁻⁶ cm/s indicates moderate blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.